molecular formula C24H20N6OS B10945966 2-{5-[(3,5-Dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-8-methyl-9-phenylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

2-{5-[(3,5-Dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-8-methyl-9-phenylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10945966
M. Wt: 440.5 g/mol
InChI Key: POFRNZRVTOKKJZ-UHFFFAOYSA-N
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Description

2-{5-[(3,5-Dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-8-methyl-9-phenylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(3,5-Dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-8-methyl-9-phenylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and furan intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(3,5-Dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-8-methyl-9-phenylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s electronic structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

2-{5-[(3,5-Dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-8-methyl-9-phenylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: The compound may serve as a probe for investigating biological pathways, enzyme interactions, and cellular processes.

    Industry: It can be utilized in the development of advanced materials, such as polymers, coatings, and electronic devices.

Mechanism of Action

The mechanism of action of 2-{5-[(3,5-Dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-8-methyl-9-phenylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Properties

Molecular Formula

C24H20N6OS

Molecular Weight

440.5 g/mol

IUPAC Name

4-[5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-yl]-11-methyl-12-phenyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C24H20N6OS/c1-14-11-15(2)29(27-14)12-18-9-10-19(31-18)22-26-23-21-20(17-7-5-4-6-8-17)16(3)32-24(21)25-13-30(23)28-22/h4-11,13H,12H2,1-3H3

InChI Key

POFRNZRVTOKKJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C(=C(S5)C)C6=CC=CC=C6)C

Origin of Product

United States

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